molecular formula C13H20N2O B1357669 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine CAS No. 893748-41-9

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine

Cat. No.: B1357669
CAS No.: 893748-41-9
M. Wt: 220.31 g/mol
InChI Key: LGGXLZKDLYDSNL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine is an organic compound that belongs to the piperazine class. It is characterized by the presence of a methoxyphenyl group attached to a dimethylpiperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine typically involves the reaction of 4-methoxybenzaldehyde with acetone under base-catalyzed conditions to form an intermediate product, which is then further reacted with piperazine . The reaction conditions often include the use of potassium hydroxide as a base and acetone as a solvent. The reaction mixture is stirred for a specific period, followed by the addition of water to precipitate the product, which is then filtered and recrystallized from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2)10-14-8-9-15(13)11-4-6-12(16-3)7-5-11/h4-7,14H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGXLZKDLYDSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602376
Record name 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893748-41-9
Record name 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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